molecular formula C15H16N2O4S B2568501 Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate CAS No. 350989-51-4

Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B2568501
CAS No.: 350989-51-4
M. Wt: 320.36
InChI Key: TWSYQAUFLXYSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a high-purity chemical compound for research and development. This molecule features a multi-substituted thiophene core, a privileged scaffold in medicinal chemistry known for its versatile therapeutic applications . The structure includes a 2-aminothiophene-3-carboxylate motif and an aryl carbamoyl group, making it a valuable intermediate for constructing diverse heterocyclic libraries . Substituted thiophenes are of significant interest in pharmaceutical research due to their wide range of reported biological activities, which include antimicrobial, anti-inflammatory, and antitumor properties . This specific compound serves as a key building block for researchers working in lead optimization and the synthesis of novel bioactive molecules for biological screening . It is supplied as a dry powder and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-8-11(15(19)21-3)13(16)22-12(8)14(18)17-9-6-4-5-7-10(9)20-2/h4-7H,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSYQAUFLXYSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the amino and carbamoyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to manage the reaction conditions precisely. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ester groups, or carbamoyl modifications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate (Target) C₁₅H₁₆N₂O₄S 320.37 2-methoxyphenyl carbamoyl, methyl ester
Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate C₁₆H₁₈N₂O₄S 334.40 Ethyl ester (vs. methyl)
Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate C₁₄H₁₃ClN₂O₄S 340.79 4-chlorophenyl carbamoyl
Methyl 2-(cyclohexanecarboxamido)-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate C₂₃H₂₈N₂O₅S 444.54 Cyclohexanecarboxamido, 4-ethoxyphenyl
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate C₁₁H₁₅ClN₂O₃S 290.77 Chloroacetyl amino, 4-ethylthiophene

Key Observations:

Ester Group Variations: The ethyl ester analog (C₁₆H₁₈N₂O₄S) has a higher molecular weight and likely increased lipophilicity compared to the methyl ester target compound.

Carbamoyl Substituents: Replacing the 2-methoxyphenyl group with a 4-chlorophenyl (C₁₄H₁₃ClN₂O₄S) introduces electron-withdrawing effects, which may alter binding affinity in biological targets. Chlorine substituents often enhance metabolic stability .

Research Findings and Implications

  • Biological Activity: The 2-methoxyphenyl group in the target compound may enhance hydrogen bonding with target proteins, while the methyl ester balances solubility and metabolic stability.
  • Thermodynamic Properties : The cyclohexane derivative’s higher molecular weight (444.54 g/mol) correlates with increased melting points and logP, impacting formulation strategies .

Biological Activity

Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate (CAS Number: 350996-96-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C15H16N2O4S
  • Molecular Weight : 320.36 g/mol
  • CAS Number : 350996-96-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thienyl derivatives, including those similar to this compound. For instance, compounds within this structural class have demonstrated moderate to potent activity against a range of pathogenic bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.21 μM
Staphylococcus aureusModerate activity observed

The compound exhibited a notable MIC against Pseudomonas aeruginosa and Escherichia coli, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that the compound could induce cell death at specific concentrations. The results indicated that while some derivatives showed promising cytotoxic effects, further studies are required to establish a clear therapeutic window.

Cell Line IC50 (μM)
HaCat>50
Balb/c 3T3>50

These findings suggest that while the compound has cytotoxic potential, it may require optimization for selective targeting of cancer cells .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with key enzymes and proteins associated with cellular proliferation and survival. Molecular docking studies have indicated favorable binding interactions with targets such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively .

Case Studies

  • Antimicrobial Screening : In a study evaluating various thiazolopyridine derivatives, this compound was included in a library of compounds screened for antimicrobial activity. The results demonstrated that derivatives with similar structures had significant inhibitory effects on bacterial growth, supporting the hypothesis that this class of compounds may serve as lead structures for developing new antibiotics .
  • Cytotoxic Evaluation : A separate investigation into the cytotoxic effects of related compounds revealed that certain modifications to the thiophene ring enhanced selective toxicity towards cancer cells while reducing adverse effects on normal cells. This study underlines the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thiophene core via Gewald reactions, using 2-cyanothioacetamide derivatives and ketones under basic conditions (e.g., triethylamine) .
  • Step 2: Introduction of the carbamoyl group via coupling reactions with 2-methoxyphenyl isocyanate, requiring anhydrous conditions and catalysts like DMAP .
  • Step 3: Methyl esterification using methanol and acid catalysts (e.g., H₂SO₄) under reflux.
    Key considerations: Temperature control (<60°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C4, carbamoyl at C5). Aromatic protons in the 2-methoxyphenyl group appear as distinct doublets (δ 6.8–7.4 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (C₁₆H₁₇N₂O₄S, MW 357.09) and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation using SHELX software for refinement. The thiophene ring adopts a planar geometry, with hydrogen bonding between the amino and carbamoyl groups .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays: Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based activity assays. IC₅₀ values are calculated from dose-response curves .
  • Cell-based studies: Evaluate cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Spectroscopic binding studies: UV-Vis and fluorescence quenching to assess interactions with DNA or proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening: Test DMAP vs. DCC for carbamoyl coupling efficiency. DMAP increases yields by 15–20% due to reduced side reactions .
  • Solvent effects: Compare DMF (polar aprotic) vs. THF. DMF enhances solubility of intermediates but may require lower temperatures to avoid decomposition .
  • By-product analysis: Use TLC and HPLC to identify impurities (e.g., unreacted isocyanate) and adjust stoichiometry (1.2:1 ratio of thiophene precursor to isocyanate) .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

  • Conflicting NMR signals: Overlapping peaks (e.g., methyl groups) are resolved via 2D NMR (COSY, HSQC) .
  • Ambiguous mass fragments: Isotopic labeling (e.g., ¹⁵N) clarifies fragmentation pathways .
  • Crystallographic vs. computational models: Validate discrepancies (e.g., bond angles) using DFT calculations (B3LYP/6-31G*) and refine SHELXL parameters .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Substituent variation: Synthesize analogs with modified aryl groups (e.g., 4-methoxyphenyl vs. 2-ethoxyphenyl) to assess impact on bioactivity .
  • Pharmacophore mapping: Identify critical groups (e.g., carbamoyl, methylthiophene) using molecular docking (AutoDock Vina) against target proteins .
  • Activity cliffs: Compare IC₅₀ values of analogs to pinpoint functional groups driving potency (e.g., 2-methoxyphenyl enhances kinase inhibition by 3-fold) .

Q. How to investigate the mechanistic basis of its biological activity?

  • Enzyme inhibition kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Mutagenesis studies: Engineer target proteins (e.g., EGFR kinase) with point mutations (T790M) to assess binding affinity changes .
  • Computational dynamics: MD simulations (AMBER) to analyze ligand-protein stability over 100 ns trajectories .

Q. What methodologies address low solubility in bioassay buffers?

  • Co-solvent systems: Use DMSO (≤0.1%) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug synthesis: Introduce hydrophilic groups (e.g., phosphate esters) via esterification, reversible under physiological conditions .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm diameter) to improve bioavailability .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across studies?

  • Assay standardization: Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-analysis: Pool data from multiple studies (e.g., IC₅₀ values against EGFR) and apply statistical models (ANOVA) to identify outliers .
  • Batch variability: Characterize compound purity (HPLC) and confirm crystallinity (PXRD) across batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.